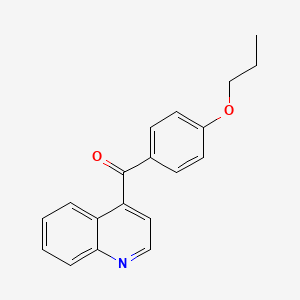
3,4-Dichloro-5-(trifluoromethoxy)benzyl bromide
説明
3,4-Dichloro-5-(trifluoromethoxy)benzyl bromide is a chemical compound with the CAS Number: 1706435-11-1 . It has a molecular weight of 323.92 . The IUPAC name for this compound is 5-(bromomethyl)-1,2-dichloro-3-(trifluoromethoxy)benzene .
Synthesis Analysis
The synthesis of similar compounds like 4-(trifluoromethoxy)benzyl bromide involves the use of phosphorus tribromide at 0°C, slowly added to a stirred solution of 4-(trifluoromethoxy)benzyl alcohol in ether . The reaction mixture is stirred for 0.5 hours .Molecular Structure Analysis
The InChI code for 3,4-Dichloro-5-(trifluoromethoxy)benzyl bromide is 1S/C8H4BrCl2F3O/c9-3-4-1-5(10)7(11)6(2-4)15-8(12,13)14/h1-2H,3H2 . This code provides a specific string of characters that represent the molecular structure of the compound.Chemical Reactions Analysis
4-(Trifluoromethoxy)benzyl bromide, a similar compound, is a useful synthetic intermediate. It is used to prepare (nitro)[(trifluoromethoxy)benzyloxy]dihydroimidazo[2,1-b][1,3]oxazines with antitubercular activities. It is also used to synthesize tetrahydronaphthalenols with anti-allergic activities .Physical And Chemical Properties Analysis
3,4-Dichloro-5-(trifluoromethoxy)benzyl bromide is a liquid at ambient temperature .科学的研究の応用
Environmental Impact and Degradation
- Occurrence and Toxicity of Antimicrobial Agents : Triclosan, a compound structurally distinct but relevant due to its environmental persistence and degradation behavior, has been extensively studied. It's found in various consumer products and can degrade into more toxic compounds under certain environmental conditions. This highlights the importance of understanding the environmental fate of chemicals like "3,4-Dichloro-5-(trifluoromethoxy)benzyl bromide" (Bedoux et al., 2012).
Material Science and Chemistry
- Supramolecular Chemistry and Nanotechnology : Benzene-1,3,5-tricarboxamides (BTAs) are key in developing materials with self-assembly properties, demonstrating the potential for "3,4-Dichloro-5-(trifluoromethoxy)benzyl bromide" to contribute to novel materials or nanotechnology applications (Cantekin, de Greef, & Palmans, 2012).
Emerging Contaminants and Health Risks
- Review of Emerging Contaminants : Studies on emerging contaminants such as Tris(1,3-dichloro-2-propyl)phosphate (TDCPP), highlight the importance of monitoring and understanding the health implications of chemical exposure. This underscores the need for comprehensive studies on new compounds introduced into the environment, including their toxicological profiles (Wang et al., 2020).
Potential Applications in Organic Electronics
- Organic Light-Emitting Diodes (OLEDs) : The development of organic semiconductors for OLEDs, based on the BODIPY platform, demonstrates the potential for incorporating specific chemical functionalities into electronic materials. Such research could inform the application of "3,4-Dichloro-5-(trifluoromethoxy)benzyl bromide" in the design of new organic electronic materials (Squeo & Pasini, 2020).
将来の方向性
特性
IUPAC Name |
5-(bromomethyl)-1,2-dichloro-3-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrCl2F3O/c9-3-4-1-5(10)7(11)6(2-4)15-8(12,13)14/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGTYWGMUKXIFIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)(F)F)Cl)Cl)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrCl2F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601189716 | |
| Record name | Benzene, 5-(bromomethyl)-1,2-dichloro-3-(trifluoromethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601189716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichloro-5-(trifluoromethoxy)benzyl bromide | |
CAS RN |
1706435-11-1 | |
| Record name | Benzene, 5-(bromomethyl)-1,2-dichloro-3-(trifluoromethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1706435-11-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 5-(bromomethyl)-1,2-dichloro-3-(trifluoromethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601189716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-Oxa-2-azaspiro[3.5]nonane hemioxalate](/img/structure/B1406309.png)
![Ethyl (2R)-2-({1-[(benzyloxy)carbonyl]piperidin-4-yl}amino)-3-hydroxypropanoate](/img/structure/B1406311.png)






![6,8-Difluoro[1,2,4]triazolo-[4,3-a]pyridin-3-amine hydrobromide](/img/structure/B1406324.png)



![2,8-Difluoroindolo[3,2-b]carbazole](/img/structure/B1406329.png)